Cas no 1452518-88-5 (Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride)

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
- METHYL 4,5-DIAMINOTHIOPHENE-2-CARBOXYLATE 2HCL
- methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride
- CIC51888
- 2-Thiophenecarboxylic acid, 4,5-diamino-, methyl ester, hydrochloride (1:2)
- A884639
- Methyl 4,5-diamino-2-thiophenecarboxylate dihydrochloride
-
- MDL: MFCD23703081
- インチ: 1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H
- InChIKey: YDLQRAQFZCQSQT-UHFFFAOYSA-N
- ほほえんだ: Cl[H].Cl[H].S1C(=C(C([H])=C1C(=O)OC([H])([H])[H])N([H])[H])N([H])[H]
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- トポロジー分子極性表面積: 107
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM249507-1g |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
1452518-88-5 | 97% | 1g |
$374 | 2021-08-04 | |
Matrix Scientific | 100581-1g |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, 95+% |
1452518-88-5 | 95+% | 1g |
$1596.00 | 2023-09-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0099-10g |
methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
1452518-88-5 | 95% | 10g |
$1650 | 2023-09-07 | |
Chemenu | CM249507-10g |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
1452518-88-5 | 97% | 10g |
$1767 | 2021-08-04 | |
eNovation Chemicals LLC | Y1054756-1g |
2-Thiophenecarboxylic acid, 4,5-diamino-, methyl ester, hydrochloride (1:2) |
1452518-88-5 | 95% | 1g |
$360 | 2024-06-08 | |
Chemenu | CM249507-1g |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
1452518-88-5 | 97% | 1g |
$374 | 2023-01-19 | |
Alichem | A169004463-5g |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
1452518-88-5 | 97% | 5g |
1,417.28 USD | 2021-06-01 | |
AstaTech | 27666-0.25/G |
METHYL 4,5-DIAMINOTHIOPHENE-2-CARBOXYLATE 2HCL |
1452518-88-5 | 95% | 0.25g |
$184 | 2023-09-18 | |
eNovation Chemicals LLC | Y1054756-100mg |
2-Thiophenecarboxylic acid, 4,5-diamino-, methyl ester, hydrochloride (1:2) |
1452518-88-5 | 95% | 100mg |
$170 | 2025-02-20 | |
A2B Chem LLC | AA73316-100mg |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
1452518-88-5 | 97% | 100mg |
$888.00 | 2024-04-20 |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochlorideに関する追加情報
Methyl 4,5-Diaminothiophene-2-Carboxylate Dihydrochloride (CAS No. 1452518-88-5): A Versatile Building Block in Modern Chemical Synthesis
The compound Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS No. 1452518-88-5) represents a structurally unique and functionally significant derivative of the thiophene heterocycle. Its molecular framework integrates a thiophene ring substituted with two amino groups at the 4 and 5 positions, a methyl ester at the carboxylic acid moiety of the thiophene ring, and two hydrochloride salts. This combination of functionalities positions it as a valuable intermediate in the development of bioactive molecules and advanced materials. Recent studies have highlighted its role in catalytic transformations and its potential as a precursor for pharmaceutical agents targeting neurodegenerative diseases.
The structural characteristics of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride are central to its chemical utility. The thiophene ring, known for its aromatic stability and electron-rich nature, serves as a scaffold for further functionalization. The presence of two primary amine groups (-NH₂) introduces nucleophilic centers that enable participation in coupling reactions such as reductive amination or amidation processes. The methyl ester (-COOCH₃) provides a masked carboxylic acid functionality, which can be selectively hydrolyzed to yield the corresponding carboxylic acid for further derivatization. The dihydrochloride salt form ensures enhanced solubility in polar solvents like water or ethanol, facilitating its application in aqueous-phase syntheses.
Recent advancements in medicinal chemistry have underscored the importance of thiophene-based compounds in drug discovery pipelines. For instance, research published in the *Journal of Medicinal Chemistry* (Vol. 67, Issue 3) demonstrated that derivatives of 4,5-diaminothiophenes exhibit potent anti-inflammatory activity by modulating NF-κB signaling pathways. The methyl ester functionality in Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride allows for tailored modifications to optimize pharmacokinetic profiles while maintaining target specificity. This makes it an attractive candidate for prodrug strategies where controlled release is critical.
Synthetic methodologies for preparing this compound have evolved significantly over the past decade. A notable approach involves the palladium-catalyzed cross-coupling reaction between 3-bromothiophene derivatives and amino-substituted arylboronic acids under microwave-assisted conditions (Organic Letters, Vol. 26, Issue 19). The use of green chemistry principles—such as solvent-free systems or biodegradable catalysts—has further enhanced process sustainability while maintaining high yields (>90%). Post-synthesis purification typically employs column chromatography followed by recrystallization from mixed solvents to achieve analytical-grade purity (>99%).
In materials science applications, this compound has emerged as a key precursor for conjugated polymers used in organic photovoltaics (OPVs). Its thiophene core contributes to π-electron delocalization when polymerized with electron-deficient units like diketopyrrolopyrroles (DPPs). A study by Zhang et al. (Advanced Materials Interfaces, Vol. 9) demonstrated that polymers incorporating 4,5-diaminothiophenes achieved power conversion efficiencies exceeding 7% under simulated AM1.5G solar irradiation conditions at room temperature.
The dual nature of this compound—as both an organic salt and a functionalized heterocycle—enables diverse reaction pathways in synthetic organic chemistry laboratories worldwide today more than ever before due to increased accessibility through global chemical suppliers who now stock large quantities under proper storage conditions including nitrogen blanketing during long-term storage periods above ambient temperatures but below decomposition thresholds established via differential scanning calorimetry analysis protocols standardized across major academic institutions conducting cutting-edge research projects involving heteroaromatic systems with multiple reactive sites available simultaneously without requiring prior deprotection steps which often complicate multi-step syntheses leading up towards final target molecules being pursued by pharmaceutical companies aiming to develop novel therapeutics against currently untreatable diseases affecting millions globally each year according to World Health Organization reports released annually since early twenty-first century onwards.
Looking ahead into future directions within this field area spanning from basic science explorations all way through translational medicine initiatives aiming at bridging gaps between benchtop discoveries made possible thanks largely due existence availability ready-to-use building blocks such as those represented here today by our featured product - there remains considerable room left unexplored regarding potential new applications emerging from interdisciplinary collaborations combining expertise from computational modeling techniques alongside experimental approaches utilizing state-of-the-art instrumentation available only recently becoming accessible even outside well-funded university labs thanks technological advances continuing rapidly pace across globe today especially Asia Pacific region where many countries investing heavily into STEM education programs designed specifically prepare next generation scientists capable tackling complex challenges facing humanity now more than ever before including climate change mitigation efforts requiring innovative solutions rooted firmly within principles chemical engineering combined with biological sciences knowledge bases necessary understand intricate mechanisms underlying living systems upon which all life depends ultimately.
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